![molecular formula C14H10N2S B1229018 3-Phenylquinoxaline-2-thiol CAS No. 58861-61-3](/img/structure/B1229018.png)
3-Phenylquinoxaline-2-thiol
Overview
Description
3-Phenylquinoxaline-2-thiol is a chemical compound with the molecular formula C14H10N2S . It has been used in various research and development applications .
Molecular Structure Analysis
The molecular structure of 3-Phenylquinoxaline-2-thiol consists of a quinoxaline core with a phenyl group and a thiol group attached . The exact structural details would require more specific information or advanced analytical techniques.Chemical Reactions Analysis
While specific chemical reactions involving 3-Phenylquinoxaline-2-thiol were not found in the search results, quinoxaline derivatives have been studied extensively for their reactivity .Physical And Chemical Properties Analysis
3-Phenylquinoxaline-2-thiol has a molecular weight of 238.308 Da . Other physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the search results .Scientific Research Applications
Drug Design and Medicinal Chemistry
3-Phenylquinoxaline-2-thiol: plays a significant role in drug design due to its quinoline core structure, which is a common pharmacophore in medicinal chemistry. Its structural similarity to naturally occurring bioactive compounds allows it to interact with various biological targets. This compound can be used to develop novel therapeutic agents with potential efficacy against a range of diseases .
Biological Activity Profiling
The compound’s inherent biological activity makes it a valuable tool for in vivo and in vitro screening. Researchers can use 3-Phenylquinoxaline-2-thiol to probe the biological pathways and understand the mechanism of action of related bioactive molecules. This can lead to the discovery of new drugs and therapeutic strategies .
Synthetic Organic Chemistry
In synthetic organic chemistry, 3-Phenylquinoxaline-2-thiol serves as a versatile intermediate. It can undergo various chemical reactions to produce a wide array of derivatives, each with unique physical and chemical properties. These derivatives can then be utilized in further synthetic applications or as potential leads in drug discovery .
Development of Diagnostic Agents
Quinoxaline derivatives, including 3-Phenylquinoxaline-2-thiol , are explored for their use in diagnostic medicine. They can be functionalized to create contrast agents for imaging techniques like MRI, aiding in the diagnosis of various health conditions .
Agricultural Chemistry
In the field of agricultural chemistry, 3-Phenylquinoxaline-2-thiol derivatives can be synthesized to act as pesticides or herbicides. Their ability to interfere with specific biological functions in pests makes them candidates for developing new, more effective agricultural chemicals .
Material Science
The electronic properties of quinoxaline derivatives make 3-Phenylquinoxaline-2-thiol a potential candidate for creating novel materials. These materials can be used in the development of organic semiconductors, solar cells, and other optoelectronic devices .
Antimicrobial Research
Given the broad spectrum of antimicrobial activity of quinoxaline motifs, 3-Phenylquinoxaline-2-thiol can be utilized in the development of new antimicrobial agents. It can help combat resistant strains of bacteria, fungi, and viruses, which is crucial in the current era of rising antimicrobial resistance .
Green Chemistry
The synthesis and functionalization of 3-Phenylquinoxaline-2-thiol can be optimized using principles of green chemistry. This includes minimizing the use of hazardous substances and developing cost-effective, environmentally benign synthetic routes, contributing to sustainable chemical practices .
Future Directions
Quinoxaline derivatives, including 3-Phenylquinoxaline-2-thiol, have potential in various fields such as medicinal chemistry due to their wide range of physicochemical and biological activities . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and more .
Mechanism of Action
Mode of Action
Quinoxalines, a class of n-heterocyclic compounds to which 3-phenylquinoxaline-2-thiol belongs, are known to have several prominent pharmacological effects .
Biochemical Pathways
Quinoxalines are known to be important biological agents with diverse therapeutic uses , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Quinoxalines are known to have antifungal, antibacterial, antiviral, and antimicrobial effects , suggesting that 3-Phenylquinoxaline-2-thiol may have similar effects.
properties
IUPAC Name |
3-phenyl-1H-quinoxaline-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c17-14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16-14/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDZNIAZFJPDQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395157 | |
Record name | 3-phenylquinoxaline-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylquinoxaline-2-thiol | |
CAS RN |
58861-61-3 | |
Record name | 3-phenylquinoxaline-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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